2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 3-chloro-2-methylaniline.
Acylation Reaction: The aniline derivatives undergo an acylation reaction with acetic anhydride or acetyl chloride to form the corresponding acetamides.
Coupling Reaction: The acetamides are then coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the acylation and coupling reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic rings.
Scientific Research Applications
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-N-(3-chlorophenyl)acetamide: Similar structure but lacks the methyl group on the aromatic ring.
2-(4-chlorophenyl)-N-(3-chloro-2-methylphenyl)acetamide: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The methyl group also adds to its distinct properties, potentially affecting its interaction with molecular targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-13(17)3-2-4-14(10)18-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQYXSCCPBHJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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